Product packaging for 2,4-Dichlorobenzyl 2-pyrazinecarboxylate(Cat. No.:)

2,4-Dichlorobenzyl 2-pyrazinecarboxylate

Cat. No.: B339342
M. Wt: 283.11 g/mol
InChI Key: MZVIDTRUBYBBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorobenzyl 2-pyrazinecarboxylate is a chemical compound with the molecular formula C12H8Cl2N2O2 and a PubChem CID of 976247 . As an organic synthetic intermediate, its core value lies in its bifunctional structure, featuring both a 2,4-dichlorobenzyl group and a pyrazinecarboxylate moiety. The 2,4-dichlorobenzyl group is a known building block in chemical synthesis. Related compounds with this group, such as 2,4-dichlorobenzyl alcohol, are recognized for their antimicrobial and antiseptic properties and are used in pharmaceutical and agrochemical applications . The pyrazine ring is a nitrogen-containing heterocycle frequently found in medicinal chemistry and materials science. Researchers may investigate this compound as a key precursor or intermediate in the synthesis of more complex molecules, potentially for the development of novel active ingredients in pharmaceuticals or agrochemicals . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2N2O2 B339342 2,4-Dichlorobenzyl 2-pyrazinecarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl pyrazine-2-carboxylate

InChI

InChI=1S/C12H8Cl2N2O2/c13-9-2-1-8(10(14)5-9)7-18-12(17)11-6-15-3-4-16-11/h1-6H,7H2

InChI Key

MZVIDTRUBYBBJY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)Cl)COC(=O)C2=NC=CN=C2

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(=O)C2=NC=CN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,4 Dichlorobenzyl 2 Pyrazinecarboxylate

Established Synthetic Pathways for 2,4-Dichlorobenzyl 2-Pyrazinecarboxylate

Traditional synthesis of this compound relies on well-documented esterification reactions and the effective preparation of its essential starting materials.

The direct coupling of a carboxylic acid and an alcohol is a fundamental transformation in organic chemistry. The most common method is the Fischer-Speier esterification, a reversible, acid-catalyzed reaction. chemguide.co.uk In this case, 2-pyrazinecarboxylic acid and 2,4-dichlorobenzyl alcohol are heated, typically with a strong acid catalyst like concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product side. This is often accomplished by using an excess of one of the reactants or by removing the water formed during the reaction, for instance, through azeotropic distillation.

A milder and often more efficient alternative for substrates that may be sensitive to harsh acidic conditions is the Steglich esterification. orgsyn.org This method does not require strong acid and can be performed at room temperature. It utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org The reaction proceeds under nonacidic, mildly basic conditions, but can lead to the formation of N-acylurea byproducts if sterically hindered reactants are used. orgsyn.org

MethodReagents & CatalystConditionsAdvantagesDisadvantages
Fischer-Speier Esterification Strong acid catalyst (e.g., H₂SO₄)Heating, often with water removalLow-cost reagents, suitable for large scaleReversible, requires harsh conditions, may not be suitable for sensitive molecules
Steglich Esterification Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Mild (often room temperature)High yields, mild conditions, not an equilibriumStoichiometric byproduct (dicyclohexylurea) must be removed, DCC is an allergen

2,4-Pyrazinecarboxylic Acid is a heterocyclic carboxylic acid. A common laboratory synthesis involves the oxidation of a suitable precursor. For instance, pyrazinedicarboxylic acids can be synthesized by the oxidation of quinoxaline (B1680401) with potassium permanganate (B83412) in an alkaline solution. orgsyn.org The resulting dicarboxylic acid can then be selectively decarboxylated. Another approach involves the direct oxidation of 2-methylpyrazine. For purification, 2-pyrazinecarboxylic acid can be crystallized from water. chemicalbook.com A more novel synthetic route avoids harsh oxidizing agents by starting with acrylic acid and bromine, followed by reactions with ammonia (B1221849) water and methylglyoxal, and finally DDQ dehydrogenation to form the target acid. patsnap.com

2,4-Dichlorobenzyl Alcohol can be prepared in high yield and purity through a two-stage process starting from 2,4-dichlorobenzyl chloride. google.comgoogle.com The first stage involves reacting the chloride with an alkali metal salt of acetic acid, such as sodium acetate, in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) hydrogen sulphate. google.comprepchem.com This reaction forms the intermediate 2,4-dichlorobenzyl acetate. In the second stage, this ester is hydrolyzed using a strong base, such as aqueous sodium hydroxide, to yield 2,4-dichlorobenzyl alcohol with high purity. google.comprepchem.com This method is highly effective, achieving yields of around 95% and purities exceeding 99%. prepchem.com The final product can be purified by crystallization from a solvent like petroleum ether. prepchem.com

PrecursorSynthesis MethodKey ReagentsPurificationReported Yield/Purity
2-Pyrazinecarboxylic Acid Oxidation of QuinoxalineQuinoxaline, Potassium PermanganateCrystallization from water chemicalbook.com-
2,4-Dichlorobenzyl Alcohol Two-stage from 2,4-Dichlorobenzyl ChlorideSodium Acetate, NaOH, Phase Transfer Catalyst google.comprepchem.comCrystallization from petroleum ether prepchem.com~95% Yield, >99% Purity prepchem.com

Novel Approaches and Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally benign and sustainable.

The twelve principles of Green Chemistry provide a framework for creating safer and more sustainable chemical processes. organic-chemistry.orgsolubilityofthings.com Key principles applicable to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize the generation of waste is preferable to treating waste after it is created. solubilityofthings.com

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents: Traditional esterifications often use hazardous solvents. A greener approach involves substituting these with safer alternatives, such as replacing chlorinated solvents or DMF with acetonitrile (B52724). jove.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. acs.org

Energy Efficiency: Reactions should be designed to be energy-efficient, with syntheses conducted at ambient temperature and pressure whenever possible. solubilityofthings.com The use of techniques like microwave heating can significantly reduce energy consumption compared to conventional heating. mdpi.com

Applying these principles could involve using a recyclable solid acid catalyst instead of a stoichiometric amount of a corrosive mineral acid, or choosing a solvent system that is less toxic and easily recycled. nih.gov

To improve the efficiency and sustainability of ester synthesis, researchers have explored a variety of advanced catalytic systems. These catalysts can offer higher activity, greater selectivity, and easier separation from the reaction mixture.

Heterogeneous Catalysts: Solid acid catalysts provide a significant advantage as they can be easily removed from the reaction mixture by simple filtration and can often be reused. Examples include ion-exchange resins like Dowex H+ nih.gov and even industrial byproducts like fly ash, which contains catalytically active metal oxides (SiO₂, Al₂O₃, Fe₂O₃). nih.govacs.org

Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification with high specificity under mild conditions. nih.gov This approach avoids harsh reagents and high temperatures, contributing to a greener process.

Catalytic Distillation: This advanced technique integrates reaction and separation into a single unit. researchgate.net For esterification, a solid acid catalyst can be incorporated into distillation packing, allowing the ester product to be continuously removed as it is formed, thereby driving the reaction to completion. researchgate.net

The use of non-conventional energy sources has revolutionized many organic syntheses, including esterification. Microwave-assisted organic synthesis (MAOS) is a prominent example. acs.org Unlike conventional heating, which relies on slow heat transfer, microwave irradiation directly and rapidly heats the reaction mixture through dielectric heating. mdpi.com This often leads to a dramatic reduction in reaction times, from hours to mere minutes, along with increased product yields and reduced byproduct formation. acs.orgacs.org For instance, esterifications that might take several hours under reflux can be completed in as little as five minutes in a microwave synthesizer. acs.org This technique is also highly energy-efficient. mdpi.com

The effectiveness of MAOS can be further enhanced by combining it with novel catalytic systems, such as non-metal catalysts like N-fluorobenzenesulfonimide (NFSi) mdpi.com or through microwave-assisted enzymatic esterification, which can accelerate enzyme-catalyzed reactions significantly. nih.gov

TechniquePrincipleAdvantages for Ester Synthesis
Conventional Heating (Reflux) Conduction/ConvectionWell-established, simple setup
Microwave-Assisted Synthesis (MAOS) Direct dielectric heating of polar moleculesDrastically reduced reaction times (hours to minutes) acs.orgacs.org, improved yields, higher energy efficiency mdpi.com

Chemical Reactivity and Derivatization of this compound

The chemical character of this compound is defined by its three primary functional components: the pyrazine (B50134) heterocycle, the ester group, and the dichlorobenzyl substituent. Each of these sites presents distinct opportunities for chemical transformation, enabling the synthesis of a wide array of derivatives.

Reactions Involving the Pyrazine Ring System

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. nih.gov This configuration results in an electron-deficient aromatic system. nih.gov The electron density of the carbon atoms is reduced, which makes the pyrazine ring in this compound generally resistant to electrophilic aromatic substitution. nih.govresearchgate.net

Conversely, the ring is activated towards nucleophilic substitution reactions. The presence of the electron-withdrawing carboxylate group further enhances this reactivity. While specific reactions on this compound itself are not extensively documented in the provided results, the general reactivity of pyrazine systems suggests that nucleophiles can attack the carbon atoms of the ring. Various substitution patterns on the pyrazine core have been utilized to develop compounds with a range of bioactivities. researchgate.net Synthetic approaches often involve building the substituted ring system first, for example, through the condensation of a 1,2-dicarbonyl compound with a 1,2-diaminoethane. researchgate.net

Transformations of the Carboxylate Ester Group

The carboxylate ester is one of the most versatile functional groups for derivatization in this compound. Standard ester chemistry can be applied to transform this moiety.

Hydrolysis: The ester can be cleaved through hydrolysis under either acidic or basic conditions to yield pyrazine-2-carboxylic acid and 2,4-dichlorobenzyl alcohol. wordpress.com Basic hydrolysis, also known as saponification, is typically irreversible and results in the formation of the carboxylate salt. wordpress.comucla.edu

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the 2,4-dichlorobenzyl group with a new alkyl or aryl group, forming a different ester of pyrazine-2-carboxylic acid.

Amidation: The ester can be converted into an amide by reacting it with ammonia or a primary or secondary amine. This is a common strategy for creating libraries of related compounds. For instance, various substituted amides of pyrazine-2-carboxylic acids have been synthesized by first converting the corresponding carboxylic acid to an acid chloride and then condensing it with anilines. mdpi.com

Reduction: The ester group can be reduced by strong reducing agents like lithium aluminum hydride to afford 2-(hydroxymethyl)pyrazine.

Dealkylation: Under certain mild, neutral conditions, the ester can be cleaved via an SN2-type dealkylation mechanism, where a nucleophile attacks the benzylic carbon of the 2,4-dichlorobenzyl group, displacing the pyrazine-2-carboxylate (B1225951) anion. organicreactions.org

Table 1: Key Transformations of the Carboxylate Ester Group

Reaction Reagents Products
Hydrolysis (Basic) NaOH, H₂O Sodium pyrazine-2-carboxylate + 2,4-Dichlorobenzyl alcohol
Hydrolysis (Acidic) H₃O⁺ Pyrazine-2-carboxylic acid + 2,4-Dichlorobenzyl alcohol
Transesterification R-OH, H⁺ or RO⁻ R-2-pyrazinecarboxylate + 2,4-Dichlorobenzyl alcohol
Amidation RNH₂, Heat N-R-pyrazine-2-carboxamide + 2,4-Dichlorobenzyl alcohol
Reduction LiAlH₄, then H₂O 2-(Hydroxymethyl)pyrazine + 2,4-Dichlorobenzyl alcohol

Modifications to the Dichlorobenzyl Substituent

The 2,4-dichlorobenzyl portion of the molecule also offers avenues for chemical modification, although these are often more challenging.

Benzylic Cleavage: As mentioned in the previous section, the C-O bond of the ester is susceptible to cleavage. SN2-type dealkylation is a primary example of a reaction targeting the benzylic position of the dichlorobenzyl group. organicreactions.org

Nucleophilic Aromatic Substitution: Direct replacement of the chlorine atoms on the benzene (B151609) ring via nucleophilic aromatic substitution is generally difficult due to the deactivating nature of the chloro-substituents. Such reactions typically require harsh conditions of high temperature and pressure or activation by strongly electron-withdrawing groups in the ortho or para positions, which are not present. However, nucleophilic substitution reactions at the dichlorophenyl moiety have been noted in similar structures, where halogens can be replaced by nucleophiles like amines or thiols.

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could potentially be used to replace the chlorine atoms with other functional groups. These reactions are powerful tools for C-C and C-N bond formation on aryl halides. researchgate.net

Synthesis of Analogues and Structural Derivatives for Mechanistic Exploration

The synthesis of structural analogues is crucial for exploring the structure-activity relationships (SAR) and understanding the mechanistic basis of a molecule's biological or chemical properties. For this compound, this involves systematically altering each of the three main structural components.

Pyrazine Ring Analogues: Derivatives can be synthesized with various substituents at the 3, 5, and 6 positions of the pyrazine ring. For example, studies on related pyrazine-2-carboxamides involved the synthesis of analogues with chloro and tert-butyl groups on the pyrazine ring to investigate their impact on biological activity. mdpi.com

Ester/Amide Analogues: A common strategy is to replace the ester linkage with a series of amides. The synthesis of a library of N-aryl amides of 6-chloropyrazine-2-carboxylic acid demonstrated how modifying this part of the molecule influences properties like lipophilicity and inhibitory activity. mdpi.com

Benzyl (B1604629) Ring Analogues: The substitution pattern on the benzyl ring can be varied. Analogues could include moving the chlorine atoms (e.g., 3,4-dichloro or 3,5-dichloro), changing the number of chlorine atoms (e.g., monochloro or trichloro), or replacing them with other electron-withdrawing or electron-donating groups to probe electronic and steric effects.

Table 2: Examples of Structural Derivatives for Mechanistic Studies

Parent Compound Derivative Type Example Analogue Purpose of Derivatization
This compound Pyrazine Ring Analogue 2,4-Dichlorobenzyl 6-chloro-2-pyrazinecarboxylate To assess the effect of an additional electron-withdrawing group on the pyrazine ring.
This compound Amide Analogue N-(3-methylphenyl)-2-pyrazinecarboxamide To explore the impact of replacing the ester linkage with an amide and varying aryl substituents. mdpi.com
This compound Benzyl Ring Analogue 4-Chlorobenzyl 2-pyrazinecarboxylate To evaluate the contribution of each chlorine atom on the benzyl ring to the molecule's overall properties.
This compound Ester Analogue Ethyl 2-pyrazinecarboxylate To compare the effect of a simple alkyl ester versus the substituted benzyl ester.

Molecular Interactions and Mechanistic Investigations of 2,4 Dichlorobenzyl 2 Pyrazinecarboxylate

Intracellular or Biological Pathway Modulation (Non-Human, Non-Clinical)

Beyond direct enzyme inhibition, these compounds can modulate complex intracellular pathways, altering gene expression and protein activity within model organisms.

Exposure of microbes to pyrazine (B50134) derivatives can trigger significant changes in their gene expression profiles. In M. tuberculosis, for instance, acquired resistance to related 2,4-disubstituted pyridine (B92270) derivatives has been linked to non-synonymous mutations in the mmpR5 gene. frontiersin.org This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Mutations in mmpR5 can lead to the upregulation of this pump, which expels the compound from the bacterial cell, thereby conferring resistance. frontiersin.org This demonstrates a specific pathway of gene modulation where the compound's presence selects for genetic changes that alter regulatory networks.

The activity of specific proteins can be directly or indirectly modulated by pyrazine compounds. As mentioned, the active form of pyrazinamide, POA, is proposed to inhibit the activity of fatty acid synthase I (FAS I) in mycobacteria, disrupting cell wall synthesis. semanticscholar.org Furthermore, proteomic studies of M. tuberculosis exposed to subinhibitory concentrations of 2,4-disubstituted pyridine derivatives revealed the overproduction of 15 proteins that were not detected in control cells. frontiersin.org This set of overproduced proteins included some related to virulence, indicating that the compound can induce a broad stress response that alters the cellular proteome. frontiersin.org

Cellular Processes Affected by 2,4-Dichlorobenzyl 2-Pyrazinecarboxylate (Non-Human)

The molecular interactions of this compound and its analogs culminate in the disruption of critical cellular processes in non-human organisms.

In microbes such as M. tuberculosis, the primary affected cellular process is the maintenance of cell envelope integrity and energy metabolism. semanticscholar.org The inhibition of mycolic acid synthesis weakens the unique and robust mycobacterial cell wall, while the collapse of membrane potential disrupts essential transport processes and cellular energetics. nih.govsemanticscholar.org

In plants, the most prominent cellular process affected is photosynthesis. nih.gov By blocking the electron transport chain in photosystem II, these compounds halt the plant's ability to produce energy from light, leading to rapid cell death, particularly under sunny conditions. umn.eduresearchgate.net This herbicidal action underscores a distinct cellular impact in photosynthetic organisms compared to the antimycobacterial effects observed in bacteria.

Modulation of Microbial Growth and Metabolism

The antimicrobial activity of compounds related to this compound can be partly understood by examining its constituent parts, notably the 2,4-dichlorobenzyl alcohol moiety. 2,4-Dichlorobenzyl alcohol is recognized as a mild antiseptic with a broad spectrum of activity against bacteria and viruses often associated with mouth and throat infections. nih.gov Its mechanism of action, while not fully elucidated, is believed to involve the denaturation of external proteins and the disruption of their tertiary structures. nih.gov This denaturation process compromises the pathogen's cellular integrity and function. Furthermore, some studies suggest that the local anesthetic effect of 2,4-dichlorobenzyl alcohol may be due to a blockade of sodium channels. nih.gov

Effects on Plant Physiological Pathways (e.g., Photosynthesis, Flavonoid Production)

Research into related pyrazine derivatives, specifically substituted pyrazine-2-carboxylic acid amides, has revealed significant effects on plant physiological processes. These compounds have been shown to inhibit photosynthesis and act as abiotic elicitors, stimulating the production of secondary metabolites like flavonoids in plant tissue cultures. nih.gov

One study investigated the impact of various pyrazine derivatives on the oxygen evolution rate in spinach chloroplasts, a key process in photosynthesis. The most potent inhibitor identified was 6-chloro-pyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide, which demonstrated an IC₅₀ value of 51.0 μmol∙L⁻¹. nih.gov This indicates that the pyrazine core structure can interfere with the photosynthetic electron transport chain.

Furthermore, these compounds have been observed to act as potent elicitors of flavonoid production in callus cultures of Ononis arvensis (rest-harrow). Elicitation involves activating plant defense responses, leading to an increased synthesis of secondary metabolites. For instance, 6-chloropyrazine-2-carboxylic acid (3-iodo-4-methylphenyl)-amide induced a remarkable increase in flavonoid production, reaching approximately 900% of the baseline after a twelve-hour exposure. nih.gov This highlights the potential of the pyrazinecarboxylate structure to modulate significant metabolic pathways in plants, leading to the accumulation of valuable phytochemicals.

Table 1: Effect of Pyrazinecarboxamide Derivatives on Flavonoid Production in Ononis arvensis Callus Culture Data extracted from studies on related pyrazine derivatives.

CompoundExposure Time (hours)Flavonoid Production Increase (%)
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (2)12~900
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (2)48High
6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide (2)72High
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide (3)48Increased
5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide (3)72Increased

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

Design and Synthesis of Analogues for SAR Profiling

The exploration of the biological activities of this compound necessitates comprehensive Structure-Activity Relationship (SAR) studies. This is achieved by systematically designing and synthesizing a series of structural analogues to identify which parts of the molecule are crucial for its activity. The synthesis of such analogues often involves multi-step chemical reactions.

For pyrazine-based compounds, a common synthetic route involves the condensation of substituted pyrazine-2-carboxylic acid chlorides with various amines or alcohols to yield a library of amides or esters. nih.gov Similarly, for related heterocyclic systems like pyrimidines, analogues are often prepared via nucleophilic aromatic substitution reactions. For example, starting from 2,4-dichloropyrimidine, different amines can be introduced at the C-4 position, followed by substitution at the C-2 position to create a diverse set of 2,4-disubstituted pyrimidines. nih.gov

The design of analogues for SAR profiling of this compound would typically involve:

Modification of the Pyrazine Ring: Introducing various substituents (e.g., chloro, tert-butyl) onto the pyrazine ring to probe the effects of electronics and sterics. nih.gov

Alteration of the Benzyl (B1604629) Moiety: Systematically changing the substitution pattern on the phenyl ring (e.g., moving the chloro atoms, introducing other halogens or alkyl groups) or replacing the entire benzyl group with other functionalities like phenethyl or naphthylmethyl groups. nih.gov

Modification of the Ester Linkage: Replacing the ester group with an amide, nih.gov thioester, or other bioisosteric linkers to evaluate the importance of the linker's hydrogen bonding capacity, stability, and geometry.

These synthetic strategies allow researchers to build a collection of related molecules, enabling a systematic evaluation of how structural changes impact biological activity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Developing a reliable QSAR model involves several key steps:

Descriptor Calculation: A large number of molecular descriptors, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, size, shape), are calculated for each analogue.

Model Building: Using machine learning algorithms—such as multiple linear regression (MLR), k-nearest neighbors (kNN), or gradient boosting (GB)—a mathematical model is created that links the descriptors to the observed biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques. Key statistical metrics include the coefficient of determination (R²) for the training set, and the predictive squared correlation coefficient (Q²) for a test set of compounds not used in model development. researchgate.net A robust model will have high values for these metrics, typically with R² > 0.7 and Q² > 0.6. researchgate.net

These models provide valuable insights into the molecular properties that drive activity, facilitating the rational design of more potent compounds. nih.gov

Table 2: Typical Validation Parameters for a QSAR Model This table presents hypothetical data to illustrate the statistical metrics used to validate a QSAR model.

ParameterDescriptionTypical Value for a Robust Model
Coefficient of determination (goodness of fit for the training set)> 0.70
Predictive ability for the internal validation (leave-one-out cross-validation)> 0.60
R²_pred (or Q²ext) Predictive ability for the external test set> 0.60
RMSE Root Mean Square Error (the standard deviation of the prediction errors)As low as possible

Elucidation of Key Structural Features for Molecular Interaction

SAR and SMR studies aim to pinpoint the specific structural features of a molecule that are essential for its interaction with a biological target. For this compound, several key features are likely critical for its molecular interactions.

The Pyrazine Ring: The two nitrogen atoms in the pyrazine ring are electron-withdrawing and can act as hydrogen bond acceptors. This feature is crucial for anchoring the molecule within a target's binding pocket, as seen in other pyrazine-based inhibitors. researchgate.net

The Ester Linker: The ester group provides a specific spatial orientation between the pyrazine and benzyl moieties. It also contains a carbonyl oxygen that can act as a hydrogen bond acceptor. The flexibility and chemical nature of this linker are often pivotal for achieving the correct conformation for binding.

Molecular docking studies on related compounds have confirmed that interactions such as hydrogen bonds with specific amino acid residues in a binding pocket are often determinative of a compound's activity. nih.govresearchgate.net The combination of the aromatic pyrazine system, the lipophilic dichlorobenzyl group, and the connecting ester linkage creates a unique pharmacophore responsible for the molecule's biological profile.

Computational and Theoretical Studies on 2,4 Dichlorobenzyl 2 Pyrazinecarboxylate

Molecular Docking and Simulation Studies

Protein-Ligand Docking Simulations with Biological Targets (e.g., Enzymes, Receptors from Non-Human Systems)

Extensive searches of scientific literature and chemical databases did not yield specific studies on the protein-ligand docking simulations of 2,4-Dichlorobenzyl 2-pyrazinecarboxylate with any biological targets from non-human systems. While molecular docking is a widely used computational technique to predict the binding orientation and affinity of a small molecule to a target protein, there is no publicly available research that has applied this method to the specified compound.

Molecular Dynamics Simulations to Understand Conformational Dynamics and Interactions

There is currently no published research available that details molecular dynamics (MD) simulations performed on this compound. MD simulations are a powerful tool for understanding the conformational changes and intermolecular interactions of a molecule over time. However, no studies have been found that apply this methodology to investigate the dynamic behavior of this compound.

Quantum Chemical Calculations

Electronic Structure Analysis and Reactivity Prediction

No specific quantum chemical calculations detailing the electronic structure analysis and reactivity prediction for this compound have been reported in the scientific literature. Such studies, often employing methods like Density Functional Theory (DFT), provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and other electronic properties that are crucial for predicting its reactivity.

Theoretical Spectroscopic Analysis for Structural Elucidation of Analogues

There are no available theoretical spectroscopic analyses for this compound or its close analogues. Theoretical spectroscopy, which involves calculating spectroscopic data (such as NMR, IR, and UV-Vis spectra) from first principles, is a valuable tool for confirming the structure of newly synthesized compounds. However, no such computational studies have been published for this specific molecule.

Conformational Analysis and Stability Studies

A comprehensive search of the available scientific literature did not reveal any computational studies focused on the conformational analysis and stability of this compound. Conformational analysis is essential for understanding the three-dimensional structure of a molecule and identifying its most stable geometric arrangements, which in turn influence its biological activity.

De Novo Design and Virtual Screening of this compound Derivatives

De novo drug design and virtual screening are two key computational techniques used to identify and optimize lead compounds in the drug discovery pipeline. De novo design involves the creation of novel molecular structures with desired pharmacological properties, while virtual screening entails the computational evaluation of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target.

De Novo Design Strategies

The process of de novo design for derivatives of this compound would begin with the fragmentation of the parent molecule into smaller chemical building blocks. These fragments can then be reassembled in novel combinations or used as starting points for growing new molecular structures within the constraints of a target's binding site. The objective is to generate a diverse library of virtual compounds that retain the core structural features of the parent molecule while exploring new chemical space to enhance properties such as binding affinity, selectivity, and pharmacokinetic profiles.

Virtual Screening Approaches

Virtual screening of derivatives can be performed using either ligand-based or structure-based methods.

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure for the biological target, LBVS methods can be employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound derivatives, a pharmacophore model could be developed based on the key chemical features of the parent compound and other known active molecules. This model would then be used to search virtual libraries for compounds that match the pharmacophore query.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is available, SBVS techniques such as molecular docking can be utilized. Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction. In the context of this compound derivatives, a library of virtual compounds would be docked into the active site of the target protein. The compounds would then be ranked based on their predicted binding affinities and interaction patterns.

Illustrative Research Findings from Related Compounds

Studies on related N-benzylpyrazine-2-carboxamide derivatives have demonstrated the utility of these computational approaches. For instance, research on N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide has shown its effectiveness against Mycobacterium tuberculosis nih.gov. Molecular docking simulations of this compound with the enoyl-ACP-reductase of Mycobacterium tuberculosis have revealed potential hydrogen bond interactions, which are characteristic of many known inhibitors of this enzyme nih.gov. This highlights how computational methods can provide insights into the mechanism of action and guide the design of more potent analogs.

Further research into a series of substituted N-benzyl-3-chloropyrazine-2-carboxamides has also been conducted, leading to the identification of compounds with antibacterial activity nih.gov. The structure-activity relationship (SAR) of these compounds indicates that the nature and position of substituents on the benzyl (B1604629) ring significantly influence their biological activity.

The table below summarizes hypothetical data that could be generated from a virtual screening campaign of designed this compound derivatives against a putative protein target.

Derivative IDMolecular Weight ( g/mol )Predicted LogPDocking Score (kcal/mol)Key Predicted Interactions
DP-001311.143.8-8.5Hydrogen bond with SER122, Pi-stacking with PHE234
DP-002345.594.2-9.1Hydrophobic interactions with LEU89, VAL111
DP-003325.173.9-8.8Hydrogen bond with ASN156, Halogen bond with TYR201
DP-004359.214.5-9.5Pi-stacking with HIS250, Hydrophobic interactions
DP-005329.184.0-8.6Hydrogen bond with THR120

Analytical Methodologies for the Detection and Quantification of 2,4 Dichlorobenzyl 2 Pyrazinecarboxylate in Research Contexts

Chromatographic Techniques

Chromatography is the cornerstone for separating 2,4-Dichlorobenzyl 2-pyrazinecarboxylate from complex matrices, such as reaction mixtures or biological samples. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample's nature and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a highly suitable method for the analysis of pyrazine (B50134) derivatives, offering robust and reproducible quantification. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method coupled with a tandem mass spectrometer (MS/MS) would be the approach of choice. This technique is favored for its ability to handle liquid samples directly and its high sensitivity. nih.gov

A typical method would involve a C18 stationary phase column and a gradient elution program. The mobile phase would likely consist of an aqueous component with a mild acid, such as 0.1% formic acid, and an organic modifier like acetonitrile (B52724). nih.gov The gradient would start with a lower concentration of the organic phase, gradually increasing to elute the relatively nonpolar analyte. Detection is most powerfully achieved by mass spectrometry, allowing for both quantification and confirmation of identity through specific ion transitions. nih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for Pyrazine Ester Analysis

ParameterCondition
Column C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes
Column Temp. 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Multiple Reaction Monitoring (MRM)

Gas Chromatography (GC) Methodologies

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, including pyrazine esters and compounds containing dichlorobenzyl groups. arabjchem.orgnih.gov The analysis of pyrazines in various food and beverage samples is commonly performed using GC-MS. scispace.com

For this compound, a headspace solid-phase microextraction (HS-SPME) method could be employed for sample introduction, which concentrates volatile analytes from the sample matrix onto a coated fiber. scispace.com This is followed by thermal desorption of the analytes into the GC inlet. The choice of GC column is critical; a polar stationary phase, such as one containing wax (e.g., Stabilwax-DA or SUPELCOWAX® 10), is often preferred for separating pyrazine compounds. arabjchem.org

A programmed temperature ramp is essential for eluting the compound effectively. An initial oven temperature of around 40-60°C would be held for a few minutes, followed by a ramp of 3-10°C per minute up to a final temperature of 240-260°C. scispace.com While GC is effective, it is noted that the analysis of chlorinated benzyl (B1604629) derivatives can sometimes suffer from low response or interference, necessitating careful method optimization. semanticscholar.org The use of retention indices (RIs), in conjunction with mass spectra, is often necessary for the unambiguous identification of pyrazine isomers.

Table 2: Representative GC-MS Conditions for Pyrazine Compound Analysis

ParameterCondition
Injection Splitless
Column Polar Wax Column (e.g., Stabilwax-DA, 60m x 0.25mm)
Carrier Gas Helium (1.8 mL/min)
Oven Program 40°C (2 min), then 3°C/min to 240°C (1 min)
Inlet Temp. 250°C
Detector Mass Spectrometer (MS)

Spectroscopic Techniques

Spectroscopic methods provide the detailed structural information required to confirm the identity of the analyte separated by chromatography.

Mass Spectrometry (MS) Applications and Fragmentation Analysis

Mass spectrometry is the definitive tool for molecular weight determination and structural elucidation through fragmentation analysis. Under electrospray ionization (ESI) in positive mode, this compound would be expected to produce a protonated molecular ion [M+H]⁺.

Collision-induced dissociation (CID) of this precursor ion would lead to characteristic fragment ions. The fragmentation of benzyl esters is well-documented and typically involves cleavage at the ester linkage. miamioh.edupharmacy180.comlibretexts.org Key fragmentation pathways for this compound would include:

Formation of the 2,4-dichlorobenzyl cation: Cleavage of the ester's C-O bond would yield a highly stable 2,4-dichlorobenzyl cation at m/z 159 (for ³⁵Cl isotopes). This is often a dominant fragmentation pathway for chlorinated benzyl derivatives. nih.govresearchgate.net

Formation of the pyrazine-2-carboxylic acid ion: Cleavage of the benzyl-oxygen bond would result in an ion corresponding to protonated pyrazine-2-carboxylic acid (m/z 125).

Rearrangements: Benzyl esters can also undergo rearrangements, such as the transfer of the benzyl group. nih.gov

The isotopic pattern characteristic of two chlorine atoms (peaks at M, M+2, and M+4) would be a key diagnostic feature for any fragments containing the dichlorobenzyl moiety.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl)Proposed Fragment IdentityFragmentation Pathway
283[M+H]⁺ (Protonated Molecule)ESI Ionization
159[C₇H₅Cl₂]⁺Cleavage of ester C-O bond, loss of pyrazine-2-carboxylic acid
125[C₅H₄N₂O₂ + H]⁺Cleavage of benzyl O-C bond, loss of dichlorotoluene
123[C₇H₅Cl₂ - Cl]⁺Loss of a chlorine radical from the benzyl cation
97[C₅H₃N₂O]⁺Loss of CO from the m/z 125 fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Confirmation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for complete structural verification. imist.ma

¹H NMR: The spectrum would show distinct regions for the aromatic protons of the pyrazine and dichlorophenyl rings, and a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons.

The three protons on the pyrazine ring would appear as distinct signals in the downfield region (typically δ 8.5-9.3 ppm), with characteristic coupling patterns. imist.maresearchgate.netchemicalbook.com

The three protons on the 2,4-dichlorophenyl ring would appear in the aromatic region (δ 7.3-7.6 ppm).

The benzylic protons would appear as a sharp singlet around δ 5.3-5.5 ppm. arabjchem.org

¹³C NMR: The ¹³C spectrum would confirm the number of unique carbon environments.

The carbonyl carbon of the ester would be found significantly downfield (around δ 164-166 ppm). arabjchem.orgimist.ma

The aromatic and heteroaromatic carbons would appear in the δ 125-155 ppm range.

The benzylic carbon would be observed around δ 65-70 ppm. arabjchem.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Pyrazine-H3~9.2 (d)~147
Pyrazine-H5~8.8 (dd)~145
Pyrazine-H6~8.8 (d)~144
Dichlorophenyl-H3~7.5 (d)~131
Dichlorophenyl-H5~7.3 (dd)~128
Dichlorophenyl-H6~7.4 (d)~130
Benzylic -CH₂-~5.4 (s)~67
Ester C=O-~165
Pyrazine C2-~149
Dichlorophenyl C1-~134
Dichlorophenyl C2 (C-Cl)-~135
Dichlorophenyl C4 (C-Cl)-~136

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule. core.ac.uk For this compound, the IR spectrum would be dominated by absorptions from the ester group and the aromatic rings. researchgate.net

The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching vibration of the ester group, expected in the range of 1730-1750 cm⁻¹. arabjchem.orgspectroscopyonline.comorgchemboulder.com Other key absorptions would include the C-O stretching of the ester, C=C and C=N stretching from the aromatic and heteroaromatic rings, and C-H stretching vibrations. The presence of the chloro-substituents would give rise to C-Cl stretching bands in the fingerprint region.

Table 5: Predicted Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H StretchAromatic/HeteroaromaticMedium
2980-2900C-H StretchAliphatic (Benzylic CH₂)Weak
1750-1730C=O StretchEsterStrong
1600-1450C=C / C=N StretchAromatic/Heteroaromatic RingsMedium-Strong
1300-1100C-O StretchEsterStrong
850-750C-H Bend (out-of-plane)Substituted AromaticsStrong
800-600C-Cl StretchAryl HalideMedium-Strong

Sample Preparation and Matrix Effects in Environmental or Biological (Non-Human) Samples

The analysis of this compound in environmental (e.g., soil, water) or non-human biological samples (e.g., plant tissues, aquatic organisms) necessitates meticulous sample preparation to isolate the analyte from complex matrices. These matrices can significantly interfere with detection and quantification, a phenomenon known as the matrix effect. nih.govresearchgate.netnih.govchromatographyonline.com

Sample preparation for chlorinated organic compounds and heterocyclic nitrogen compounds typically involves extraction and cleanup steps. For soil and sediment samples, common extraction techniques that would be applicable to this compound include Soxhlet extraction and sonication. gcms.czusgs.gov For aqueous samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) are standard procedures. usgs.govepa.gov

A particularly effective and widely adopted method for pesticide residue analysis in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. researchgate.netsigmaaldrich.commdpi.com This approach, involving an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup, is highly suitable for a broad range of analytes and could be optimized for this compound. researchgate.netsigmaaldrich.com The choice of sorbents in the d-SPE step, such as primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments, would be critical in minimizing matrix interferences. sigmaaldrich.com

Matrix effects, which can either enhance or suppress the analytical signal, are a significant challenge in chromatographic methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netchromatographyonline.com For organochlorine compounds, matrix-induced enhancement in GC-MS is a known issue where co-extracted matrix components can protect the analyte from degradation in the injector port, leading to artificially high results. chromatographyonline.com Conversely, in LC-MS with electrospray ionization (ESI), co-eluting matrix components can interfere with the ionization of the target analyte, often causing signal suppression. chromatographyonline.com To mitigate these effects, the use of matrix-matched calibration standards or stable isotope-labeled internal standards is highly recommended. nih.gov

Table 1: Potential Sample Preparation Methods for this compound in Different Matrices (based on analogous compounds)

Matrix TypeExtraction MethodCleanup MethodKey Considerations
Water Liquid-Liquid Extraction (LLE) with dichloromethane or hexane (B92381) usgs.govSolid-Phase Extraction (SPE) with C18 or polymeric sorbentspH adjustment of the water sample may be necessary to ensure the analyte is in a neutral form for efficient extraction.
Soil/Sediment Soxhlet Extraction or Sonication with acetone/dichloromethane gcms.czusgs.govGel Permeation Chromatography (GPC), Florisil or Silica Gel Column Chromatography usgs.govepa.govThe moisture content of the soil can significantly affect extraction efficiency. Samples may need to be dried or mixed with a drying agent like sodium sulfate. gcms.cz
Biological Tissues (non-human) Homogenization followed by Soxhlet extraction or QuEChERS epa.govresearchgate.netDispersive Solid-Phase Extraction (d-SPE) with PSA, C18, and/or GCB sigmaaldrich.comHigh lipid content in biological tissues can cause significant interference. A freezing step or the use of specific sorbents to remove lipids may be required.

Development of Novel Analytical Assays and Sensors

Beyond conventional chromatographic techniques, there is a continuous drive to develop novel, rapid, and field-deployable analytical assays and sensors for the detection of chemical compounds. For a molecule like this compound, several promising avenues exist, drawing from innovations in sensor technology for pesticides and other organic pollutants.

Electrochemical Sensors:

Electrochemical sensors offer a portable, sensitive, and cost-effective alternative for the detection of electroactive compounds. researchgate.netmdpi.comresearchgate.netcetjournal.it Given the presence of the reducible dichlorobenzyl group and the pyrazine ring, this compound is likely to be electrochemically active. Research into electrochemical sensors for similar structures, such as 2,4-dichlorophenol (B122985), has demonstrated the feasibility of this approach. rsc.org A novel sensor for 2,4-dichlorophenol utilized a hydrophilic carbon cloth electrode modified with a Ce/Ni/Cu layered double hydroxide, achieving a low detection limit. rsc.org Similar strategies, employing chemically modified electrodes with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance sensitivity and selectivity, could be adapted for the target compound.

Immunoassays:

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are highly specific and sensitive analytical tools that rely on the binding of an antibody to a target analyte. researchgate.net The development of an immunoassay for this compound would involve producing antibodies that specifically recognize the molecule or a key structural feature. This approach has been successfully applied to a wide range of pesticides and organic contaminants. researchgate.netmdpi.com While the development of a new immunoassay is a resource-intensive process, it can lead to rapid and high-throughput screening methods suitable for routine monitoring. The specificity of the antibody would be crucial to avoid cross-reactivity with other structurally related compounds.

Other Novel Approaches:

Emerging analytical techniques such as those based on thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) could offer rapid analysis with minimal sample preparation, particularly for solid matrices. mdpi.com Furthermore, the synthesis of pyrazine-containing compounds with potential biological activity is an active area of research, and analytical methods developed for these new compounds could provide insights for the analysis of this compound. nih.gov

Table 2: Emerging Analytical Assays and Sensors Potentially Applicable to this compound

Assay/Sensor TypePrinciple of DetectionPotential AdvantagesKey Development Challenges
Electrochemical Sensor Measurement of the current response from the oxidation or reduction of the analyte at a modified electrode surface. rsc.orgPortability, rapid response, high sensitivity, and low cost. researchgate.netElectrode fouling by matrix components, and achieving high selectivity in complex samples.
Immunoassay (e.g., ELISA) Specific binding of an antibody to the analyte, with detection typically via an enzyme-catalyzed color change. researchgate.netHigh specificity and sensitivity, suitable for high-throughput screening. mdpi.comProduction of highly specific antibodies, and potential for cross-reactivity with similar structures.
Thermal Desorption-GC/MS Direct thermal extraction of the analyte from the sample matrix followed by GC/MS analysis. mdpi.comMinimal sample preparation, rapid analysis of solid and semi-solid samples.Optimization of desorption temperature and time to avoid thermal degradation of the analyte.

Environmental Behavior and Ecological Impact of this compound: A Review of Available Data

Despite a comprehensive search of scientific literature and environmental databases, no specific information is currently available on the environmental behavior and ecological impact of the chemical compound this compound.

Extensive queries for data pertaining to the environmental fate, persistence, degradation pathways, metabolites, bioaccumulation potential, and ecological effects of this specific compound did not yield any relevant results. The scientific community has not published studies on the following key areas for this compound:

Photodegradation Pathways and Kinetics: There is no information on how this compound breaks down in the presence of sunlight.

Hydrolysis and Biodegradation: Data on its degradation in soil and water environments through chemical or biological processes are absent.

Metabolites and Transformation Products: The byproducts of its potential degradation in the environment have not been identified.

Bioaccumulation Potential: There are no studies investigating its potential to accumulate in non-human organisms such as plants, aquatic life, or soil microbes.

Ecological Effects on Non-Target Organisms: The impact of this compound on the growth, physiology, or survival of non-target plants and other organisms has not been assessed.

It is important to note that while information exists for structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and other dichlorinated aromatic compounds, these data cannot be reliably extrapolated to predict the behavior of this compound due to differences in their chemical structures and properties.

Therefore, this article cannot be generated as per the requested outline due to the complete lack of available scientific data for the specified chemical compound. Further research is required to determine the environmental profile of this compound.

Environmental Behavior and Ecological Impact of 2,4 Dichlorobenzyl 2 Pyrazinecarboxylate Non Human Toxicity Focused

Ecological Effects on Non-Target Organisms (excluding human health implications)

Effects on Aquatic and Soil Microbial Communities

Detailed research on the direct effects of 2,4-Dichlorobenzyl 2-pyrazinecarboxylate on aquatic and soil microbial communities is not available in published scientific literature. The potential impact of this specific compound on microbial populations, diversity, and crucial ecosystem functions such as nutrient cycling remains uninvestigated.

To understand the ecological footprint of any chemical, studies typically focus on several key areas. For this compound, research would be required to determine its influence on:

Key Microbial Functions: Investigating the inhibition or alteration of critical biogeochemical processes driven by microbes, such as nitrification, denitrification, and carbon mineralization in soil and aquatic environments.

Enzyme Activities: Measuring the impact on soil and aquatic enzymes, which are sensitive indicators of microbial health and nutrient cycling efficiency.

Without such studies, any statements on the effects of this compound on microbial communities would be speculative. The following data tables are presented to illustrate the type of information that would be necessary for a comprehensive ecological assessment; however, they remain unpopulated due to the lack of available research data.

Data on Microbial Community Structure

No data available for this compound.

Interactive Data Table: Hypothetical Impact on Soil Microbial Populations
Microbial Group Control (cfu/g soil) Low Concentration Treatment (cfu/g soil) High Concentration Treatment (cfu/g soil) % Change (High Conc.)
Total Bacteria Data not available Data not available Data not available Data not available
Total Fungi Data not available Data not available Data not available Data not available
Actinomycetes Data not available Data not available Data not available Data not available
Nitrifying Bacteria Data not available Data not available Data not available Data not available

Data on Microbial Functional Processes

No data available for this compound.

Interactive Data Table: Hypothetical Effects on Soil Enzyme Activity
Enzyme Activity Control Low Concentration Treatment High Concentration Treatment % Inhibition (High Conc.)
Dehydrogenase Data not available Data not available Data not available Data not available
Urease Data not available Data not available Data not available Data not available
Phosphatase Data not available Data not available Data not available Data not available

Applications of 2,4 Dichlorobenzyl 2 Pyrazinecarboxylate in Material Science and Chemical Synthesis Excluding Clinical/safety

2,4-Dichlorobenzyl 2-Pyrazinecarboxylate as a Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, the utility of a molecule is often dictated by the presence of reactive sites and functional groups that can be selectively transformed. This compound is endowed with several such features, making it a promising candidate as a versatile building block for the construction of more elaborate molecular structures. The pyrazine (B50134) ring, a nitrogen-containing heterocycle, is a common motif in a wide array of biologically active compounds and functional materials. The ester functionality provides a handle for various chemical transformations, including hydrolysis, transesterification, and amidation, thereby allowing for the introduction of new molecular fragments. Furthermore, the 2,4-dichlorobenzyl group can be a precursor for further functionalization, or it can be cleaved to release the pyrazine-2-carboxylic acid moiety.

The pyrazine nucleus itself can participate in a range of organic reactions. For instance, the nitrogen atoms can be quaternized, and the aromatic ring can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups. The combination of these reactive sites within a single molecule opens up a plethora of synthetic possibilities.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Potential Reaction Type Description
Ester LinkageHydrolysisCleavage of the ester bond to yield pyrazine-2-carboxylic acid and 2,4-dichlorobenzyl alcohol.
Ester LinkageTransesterificationReaction with another alcohol to form a different ester of pyrazine-2-carboxylic acid.
Ester LinkageAmidationReaction with an amine to form the corresponding amide of pyrazine-2-carboxylic acid.
Pyrazine RingN-alkylationAlkylation of the nitrogen atoms to form pyrazinium salts.
Pyrazine RingNucleophilic Aromatic SubstitutionReplacement of a suitable leaving group on the pyrazine ring with a nucleophile.
Dichlorobenzyl GroupNucleophilic SubstitutionDisplacement of the pyrazinecarboxylate group by a strong nucleophile.

Potential Applications in Polymer Chemistry and Functional Materials

The unique combination of a rigid, aromatic pyrazine core and a flexible ester linkage suggests that this compound could be a valuable monomer or precursor in polymer chemistry. The development of functional polymers with tailored properties is a cornerstone of modern material science. The incorporation of the pyrazine moiety into a polymer backbone could impart specific electronic, optical, or thermal properties. For example, pyrazine-containing polymers have been investigated for their potential in electronic devices and as components of conductive materials.

The ester group in this compound provides a straightforward route to polyester synthesis. Polycondensation of a di-functionalized pyrazine derivative, such as a pyrazine dicarboxylic acid, with a diol could lead to the formation of polyesters with the pyrazine unit integrated into the main chain. Alternatively, if the 2,4-dichlorobenzyl group were to be modified to include a polymerizable group, the molecule could act as a side-chain functional monomer in addition polymerization.

Table 2: Hypothetical Polymer Architectures Incorporating the Pyrazine Moiety

Polymer Type Role of Pyrazine Moiety Potential Properties
PolyestersPart of the polymer backboneEnhanced thermal stability, specific electronic properties.
PolyamidesPart of the polymer backboneHigh-performance characteristics, potential for hydrogen bonding.
Addition PolymersAs a functional side groupTunable optical or electronic properties, potential for post-polymerization modification.

Role as an Intermediate in the Production of Specialty Chemicals or Advanced Materials

The strategic placement of functional groups in this compound positions it as a key intermediate in the synthesis of high-value specialty chemicals and advanced materials. The selective manipulation of the ester, the pyrazine ring, or the dichlorobenzyl moiety can lead to a diverse range of downstream products. For instance, hydrolysis of the ester would yield pyrazine-2-carboxylic acid, a valuable precursor for pharmaceuticals, agrochemicals, and pigments.

The 2,4-dichlorobenzyl group is also a common feature in various biologically active molecules and functional dyes. Thus, this compound could serve as a protected form of either pyrazine-2-carboxylic acid or 2,4-dichlorobenzyl alcohol, allowing for selective reactions at other parts of a molecule before deprotection. This role as a versatile intermediate is crucial in multi-step syntheses where protecting group strategies are necessary to achieve the desired final product.

Exploration of Novel Material Architectures Incorporating this compound

The field of material science is continually seeking new molecular components to construct novel architectures with unique properties. The structure of this compound offers intriguing possibilities for the design of such materials through the principles of coordination chemistry and supramolecular assembly.

The pyrazine ring, with its two nitrogen atoms, is an excellent ligand for coordinating with metal ions. Pyrazine and its derivatives are well-known to form a wide variety of coordination complexes, ranging from discrete mononuclear and polynuclear species to extended one-, two-, and three-dimensional coordination polymers. nih.govresearchgate.net The nitrogen atoms of the pyrazine ring can act as bridging ligands, connecting metal centers to form extended networks. The carboxylate group, if the ester is hydrolyzed, can also participate in coordination, leading to the formation of metal-organic frameworks (MOFs).

Table 3: Potential Coordination Modes of Pyrazine-based Ligands

Coordination Site Coordination Mode Resulting Structure
Pyrazine Nitrogen AtomsMonodentateTerminal coordination to a single metal center.
Pyrazine Nitrogen AtomsBidentate (bridging)Formation of linear or zigzag chains of metal ions. researchgate.net
Pyrazine and Carboxylate GroupsChelating and BridgingFormation of 2D or 3D metal-organic frameworks. nih.gov

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into well-defined, higher-order structures. Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize crystalline solids with desired properties based on an understanding of these intermolecular interactions. The structure of this compound contains several features that could be exploited in crystal engineering.

The pyrazine ring can participate in π-π stacking interactions, while the chlorine atoms on the benzyl (B1604629) group can engage in halogen bonding. The ester group can act as a hydrogen bond acceptor. The interplay of these various non-covalent interactions could lead to the formation of interesting and potentially useful supramolecular architectures, such as liquid crystals or porous organic frameworks. The ability to control the self-assembly of molecules is a key goal in the development of new functional materials, and this compound represents a promising candidate for such studies.

Future Directions and Emerging Research Themes for 2,4 Dichlorobenzyl 2 Pyrazinecarboxylate

Integration with Advanced Technologies (e.g., Artificial Intelligence in Chemical Discovery, Nanotechnology)

The future of chemical and pharmaceutical research is intrinsically linked with technological advancements. For a compound like 2,4-Dichlorobenzyl 2-pyrazinecarboxylate, leveraging artificial intelligence and nanotechnology could significantly accelerate its development from a laboratory molecule to a functional product.

Artificial Intelligence in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid, large-scale data analysis and prediction. For this compound, AI could be instrumental in several areas:

Predictive Modeling: AI algorithms can be trained on existing data from vast libraries of pyrazine (B50134) derivatives to predict the potential biological activities, physicochemical properties, and toxicity of this compound and its hypothetical analogues. Quantitative Structure-Activity Relationship (QSAR) models, a form of computational analysis, have already been successfully used to describe the properties of other pyrazine conjugates. nih.gov

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes, potentially reducing the time and resources required for chemical production and modification.

In Silico Screening: The compound can be computationally screened against numerous biological targets, such as enzymes and receptors, to identify potential therapeutic applications. Molecular docking studies, for instance, have been performed on other pyrazine-2-carboxylic acids to predict their binding affinity to protein targets. nih.gov

Table 1: Potential Applications of Artificial Intelligence in this compound Research

AI Application Description Potential Impact
Property Prediction Use of ML models to forecast solubility, toxicity, and bioactivity based on molecular structure. Prioritizes synthesis of derivatives with higher potential for success.
Synthesis Optimization AI algorithms suggest optimal reaction conditions and pathways for creating the compound and its analogues. Accelerates research and development, reduces chemical waste.
Target Identification In silico screening against databases of biological targets to hypothesize mechanisms of action. Guides focused biological testing and elucidates therapeutic potential.

| Generative Design | Generative models propose novel molecular structures based on the this compound scaffold for desired properties. | Expands the chemical space for discovery of more potent or specific compounds. |

Nanotechnology in Formulation and Delivery

Many promising chemical compounds fail to become viable drugs due to poor solubility, low bioavailability, or lack of specificity. Nanotechnology-based drug delivery systems (NDDSs) offer a powerful solution to these challenges. nih.gov Encapsulating this compound within nanocarriers could profoundly enhance its therapeutic potential.

Improved Bioavailability: Formulating the compound into nanoparticles can improve its solubility and protect it from degradation in the body, thereby increasing its concentration at the target site. nih.gov

Controlled Release: Nanocarriers can be engineered to release their payload in response to specific physiological triggers (e.g., pH changes in a tumor microenvironment), ensuring the compound is active only where needed.

Table 2: Potential Nanocarrier Systems for this compound

Nanocarrier Type Material Example Potential Advantages for Formulation
Liposomes Phospholipid bilayers High biocompatibility; can encapsulate both hydrophilic and hydrophobic compounds.
Polymeric Nanoparticles PLGA (Poly(lactic-co-glycolic acid)) Biodegradable; offers sustained and controlled drug release. nih.gov
Inorganic Nanoparticles Gold or Silver Nanoparticles Unique optical properties for theranostics (therapy + diagnostics); stable.

| Micelles | Amphiphilic block copolymers | Can solubilize poorly water-soluble compounds in their hydrophobic core. |

Collaborative Research Opportunities and Interdisciplinary Studies

The complexity of modern scientific challenges necessitates a departure from siloed research. The development of this compound would be significantly enriched through the convergence of multiple scientific disciplines. The vast pharmacological activities reported for the pyrazine nucleus—including anticancer, antifungal, anti-inflammatory, and antibacterial properties—naturally invite broad, collaborative investigation. tandfonline.comnih.gov

Chemistry and Biology: Organic chemists can synthesize novel derivatives of this compound, which can then be evaluated by biologists and pharmacologists to determine their efficacy and mechanism of action in various disease models.

Computational and Experimental Science: Computational chemists can use modeling and simulation to predict which derivatives are most likely to be active, guiding experimental chemists to synthesize the most promising candidates. nih.govnih.gov This synergy saves time and resources.

Materials Science and Medicine: The design and synthesis of effective nanocarrier systems for drug delivery require a partnership between materials scientists, who engineer the nanoparticles, and medical researchers, who test their efficacy and safety in preclinical and clinical settings. mdpi.com

Table 3: Framework for Interdisciplinary Research on this compound

Discipline Contribution Collaborative Outcome
Organic Chemistry Synthesis and purification of the compound and its analogues. A library of novel molecules for testing.
Pharmacology/Biology In vitro and in vivo testing for biological activity and toxicity. Identification of lead compounds with therapeutic potential.
Computational Science Molecular docking, QSAR, and AI-driven property prediction. Rational drug design and focused experimental efforts.

| Materials Science | Development of nanoparticle formulations for enhanced delivery. | A viable drug delivery system for clinical application. |

Methodological Advancements in this compound Research

Progress in chemical research is often driven by the development of new and improved methodologies for synthesis and analysis. Applying state-of-the-art techniques to the study of this compound is crucial for unlocking its full potential.

Advanced Synthesis Methods

Traditional methods for synthesizing heterocyclic compounds can be inefficient or environmentally harmful. Modern synthetic chemistry offers more elegant and sustainable solutions that could be adapted for this compound.

Catalytic Reactions: The use of metal catalysts (e.g., palladium, copper, manganese) in cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings allows for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which is fundamental to creating diverse pyrazine derivatives. researchgate.nettandfonline.com

Green Chemistry: The development of environmentally friendly synthetic routes, such as using water as a solvent, employing multicomponent reactions (which combine several steps into one), or using biocatalysis, is a major trend. researchgate.netmdpi.com These approaches reduce waste and improve the sustainability of chemical manufacturing.

C-H Functionalization: This cutting-edge technique allows for the direct modification of carbon-hydrogen bonds on the pyrazine ring, enabling the synthesis of complex molecules that were previously difficult to access. tandfonline.com

Advanced Analytical and Characterization Techniques

A thorough understanding of the relationship between a molecule's structure and its function is paramount. Modern analytical methods provide deep insights into this relationship.

Spectroscopy and Crystallography: Advanced NMR spectroscopy and X-ray crystallography are essential for unambiguously determining the three-dimensional structure of this compound and its derivatives, which is critical for understanding their interaction with biological targets.

Computational Chemistry: Beyond predictive modeling, computational tools can elucidate reaction mechanisms and calculate electronic properties, providing a deeper understanding of the molecule's reactivity and stability. nih.gov

Table 4: Modern Methodologies for Researching Pyrazine Derivatives

Methodology Area of Application Specific Technique/Approach Advantage
Synthesis Creation of Analogues Multicomponent Reactions Increased efficiency, atom economy, and reduced waste. mdpi.com
Synthesis Core Modification Metal-Catalyzed Cross-Coupling High precision and versatility in creating diverse derivatives. researchgate.net
Analysis Structure Elucidation 2D NMR Spectroscopy Detailed structural information and conformation in solution.

| Screening | Target Binding | Molecular Docking | Rapidly assesses potential interactions with biological macromolecules. nih.gov |

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